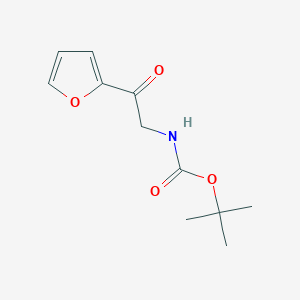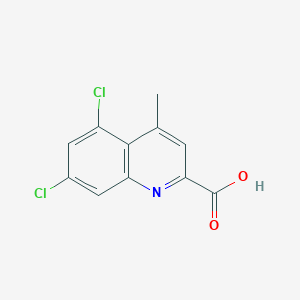
5,7-Dichloro-4-methylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-4-methylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₇Cl₂NO₂ and a molecular weight of 256.08 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-4-methylquinoline-2-carboxylic acid typically involves the chlorination of 4-methylquinoline-2-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
5,7-Dichloro-4-methylquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline amines.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
5,7-Dichloro-4-methylquinoline-2-carboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting bacterial and viral infections.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 5,7-Dichloro-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- 5,7-Dichloro-2-methylquinoline-4-carboxylic acid
- 5,7-Dichloroquinoline-2-carboxylic acid
Uniqueness
5,7-Dichloro-4-methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 5 and 7, along with a methyl group at position 4, enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H7Cl2NO2 |
|---|---|
分子量 |
256.08 g/mol |
IUPAC名 |
5,7-dichloro-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-9(11(15)16)14-8-4-6(12)3-7(13)10(5)8/h2-4H,1H3,(H,15,16) |
InChIキー |
MTENQFPFZGSGLL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C(=CC(=C2)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


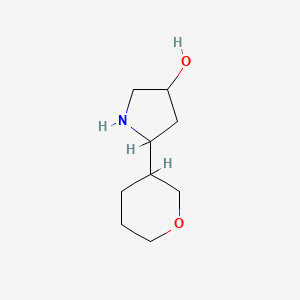
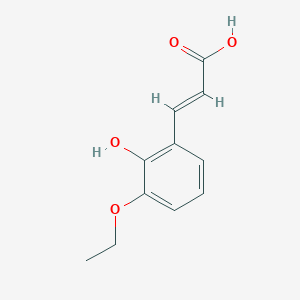

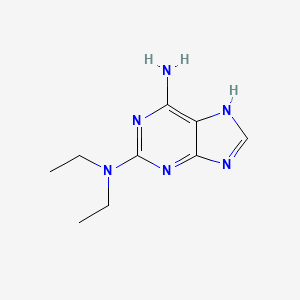
![4-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13172897.png)
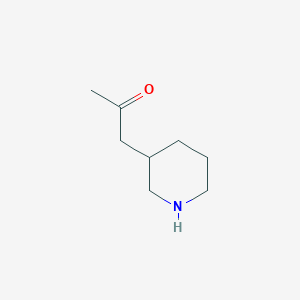
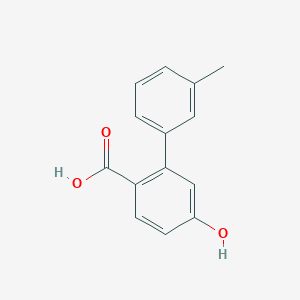
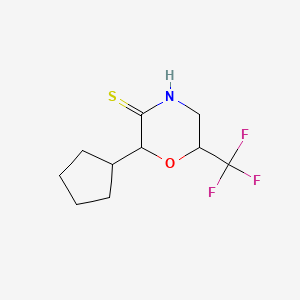
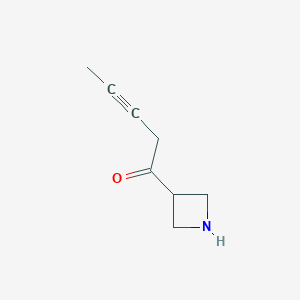
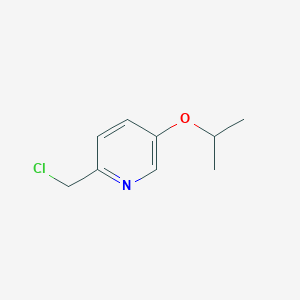


![Methyl 5,5-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13172960.png)
